Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH
Overview
Description
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of serine, an amino acid, and is modified with a glycosylated group. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protective group in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH typically involves multiple steps:
Protection of Serine: The hydroxyl group of serine is protected using a suitable protecting group.
Glycosylation: The protected serine is then glycosylated with N-acetylglucosamine (GlcNAc) derivatives.
Fmoc Protection: The amino group of serine is protected with the Fmoc group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods: Industrial production may involve automated peptide synthesizers, which can efficiently handle the multiple steps required for the synthesis of such complex molecules.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the carbonyl groups in the acetylated GlcNAc.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like piperidine for Fmoc deprotection.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Deprotected serine derivatives.
Scientific Research Applications
Chemistry:
- Used in the synthesis of glycopeptides and glycoproteins.
- Serves as a building block in combinatorial chemistry.
Biology:
- Studied for its role in protein glycosylation.
- Used in the development of glycopeptide-based vaccines.
Medicine:
- Investigated for its potential in drug delivery systems.
- Explored for its role in modulating immune responses.
Industry:
- Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into peptides and proteins. The glycosylated serine residue can influence protein folding, stability, and interactions with other biomolecules. The Fmoc group facilitates the stepwise synthesis of peptides by protecting the amino group during coupling reactions.
Comparison with Similar Compounds
Fmoc-L-Ser-OH: Lacks the glycosylated group.
Fmoc-L-Thr(|A-D-GlcNAc(Ac)3)-OH: Similar structure but with threonine instead of serine.
Fmoc-L-Ser(|A-D-GalNAc(Ac)3)-OH: Similar structure but with N-acetylgalactosamine instead of N-acetylglucosamine.
Uniqueness:
- The presence of the glycosylated group (GlcNAc) distinguishes it from other Fmoc-protected amino acids.
- The specific acetylation pattern on the GlcNAc group can influence its reactivity and interactions.
Properties
IUPAC Name |
(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICVOOXZDVFIP-ILRBKQRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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